Ro 25-6981 塩酸塩

概要

説明

RO 25-6981 塩酸塩は、NR2B サブユニットを含む N-メチル-D-アスパラギン酸 (NMDA) グルタミン酸受容体の強力かつ選択的な拮抗剤です。 この化合物は、パーキンソン病やてんかんなどの神経疾患における潜在的な治療用途について広範囲にわたって研究されてきました .

科学的研究の応用

RO 25-6981 hydrochloride has numerous scientific research applications, including:

Neuroscience Research: It is used to study the role of NMDA receptors in synaptic plasticity, memory formation, and neurodegenerative diseases.

Pharmacology: The compound is used to investigate the pharmacological properties of NR2B-containing NMDA receptors.

Drug Development: RO 25-6981 hydrochloride serves as a lead compound for the development of new therapeutic agents targeting NMDA receptors.

Behavioral Studies: It is used in animal models to study the effects of NMDA receptor antagonism on behavior and cognition .

作用機序

RO 25-6981 塩酸塩は、NMDA 受容体の NR2B サブユニットに選択的に結合することにより効果を発揮し、それによって受容体の活性を阻害します。この阻害は、シナプス可塑性や記憶形成に不可欠な神経細胞へのカルシウムイオンの流入を防ぎます。 化合物の NR2B を含む NMDA 受容体の選択的な拮抗作用は、さまざまな神経学的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールとなっています .

類似の化合物との比較

RO 25-6981 塩酸塩は、NR2B を含む NMDA 受容体に対する高い選択性においてユニークです。類似の化合物には次のものがあります。

イフェンプロジル: 別の NR2B 選択的拮抗剤ですが、化学構造が異なります。

CP-101,606: 同様の薬理学的特性を持つ、選択的 NR2B 拮抗剤です。

トラキソプロジル: 研究研究で使用される別の NR2B 選択的拮抗剤 .

これらの化合物は、作用機序が類似していますが、化学構造や薬物動態学的特性が異なります。そのため、RO 25-6981 塩酸塩は、研究にとってユニークで貴重な化合物です。

生化学分析

Biochemical Properties

Ro 25-6981 hydrochloride interacts with N-methyl-D-aspartate receptors (NMDARs), specifically the NR2B subunit . This interaction is selective and activity-dependent . The compound’s role in biochemical reactions primarily involves the inhibition of these receptors, which can influence various cellular and molecular processes .

Cellular Effects

Ro 25-6981 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protein expression of hypoxic-ischemic injury NMDAR subunits 2A and 2B in the SVZ of neonatal rats . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ro 25-6981 hydrochloride involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDARs . This leads to the inhibition of these receptors, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Ro 25-6981 hydrochloride has been observed to induce changes over time. For example, it has been used to study the formation of trace and contextual memory in the prefrontal cortex of rats . Information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .

Dosage Effects in Animal Models

The effects of Ro 25-6981 hydrochloride vary with different dosages in animal models . For instance, it has been shown to exhibit antidepressant-like activity following oral administration at 30 mg/kg

Metabolic Pathways

Ro 25-6981 hydrochloride is involved in certain metabolic pathways. It was metabolized within 30 min in human liver microsomes, and the metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

準備方法

RO 25-6981 塩酸塩の合成には、ピペリジン環とフェニルメチル基を含むコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次の手順が含まれます。

ピペリジン環の形成: ピペリジン環は、一連の環化反応によって合成されます。

フェニルメチル基の結合: フェニルメチル基は、フリーデル・クラフツアルキル化反応によって導入されます。

ヒドロキシル化: ヒドロキシル基の導入は、選択的な酸化反応によって達成されます。

化学反応の分析

RO 25-6981 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。

還元: 化合物は、アルコールまたはアミンを形成するために還元される可能性があります。

置換: フェニルメチル基は、求電子置換反応を起こす可能性があります。

科学研究への応用

RO 25-6981 塩酸塩は、次のような数多くの科学研究への応用があります。

神経科学研究: シナプス可塑性、記憶形成、および神経変性疾患における NMDA 受容体の役割を研究するために使用されます。

薬理学: 化合物は、NR2B を含む NMDA 受容体の薬理学的特性を調査するために使用されます。

創薬: RO 25-6981 塩酸塩は、NMDA 受容体を標的とする新しい治療薬の開発のためのリード化合物として役立ちます。

類似化合物との比較

RO 25-6981 hydrochloride is unique in its high selectivity for NR2B-containing NMDA receptors. Similar compounds include:

Ifenprodil: Another NR2B-selective antagonist, but with a different chemical structure.

CP-101,606: A selective NR2B antagonist with similar pharmacological properties.

Traxoprodil: Another NR2B-selective antagonist used in research studies .

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, making RO 25-6981 hydrochloride a unique and valuable compound for research.

特性

IUPAC Name |

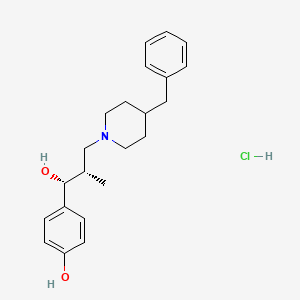

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919289-58-0 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。